molecular formula C12H12N2O2 B8749548 methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B8749548
M. Wt: 216.24 g/mol
InChI Key: KHCNQBKGMLODSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 3-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-9-11(12(15)16-2)8-14(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

KHCNQBKGMLODSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to AVV A, 3-phenylamino acrylic acid methylester (177.2 mg, 1.0 mmol, 1.0 equiv.) was stirred with Cu(OAc)2 (544.9 mg, 3.0 mmol, 3.0 equiv.) into propionitrile (3.0 ml, 41.9 mmol, 41.9 equiv.) for 19 hours at 120° C. The orange-brown oily raw product (191.2 mg) was purified by means of column chromatography (silica gel (50 g), pentane/EtOAc 98:2→0:100), whereby the pure product was obtained in the form of a white solid (37.2 mg, 0.16 mmol, 16%).
Quantity
177.2 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
544.9 mg
Type
catalyst
Reaction Step Two
Name
Yield
16%

Synthesis routes and methods II

Procedure details

According to AVV A, 3-phenylamino acrylic acid methylester (197) (177.2 mg, 1.0 mmol, 1.0 equiv.) was stirred with Cu(OAc)2 (544.9 mg, 3.0 mmol, 3.0 equiv.) into acetonitrile (3.0 ml, 57.1 mmol, 57.1 equiv.) for 22 hours at 110° C. The greenish solid obtained as raw product (242.4 mg) was purified by means of column chromatography (silica gel (50 g), pentane/MTBE 95:5→0:100, then MTBE/EtOAc 100:0→0:100), whereby the desired product was obtained in the form of a yellowish solid (35.1 mg, 0.16 mmol, 16%).
Quantity
177.2 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
544.9 mg
Type
catalyst
Reaction Step Two
Name
MTBE EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
16%

Synthesis routes and methods III

Procedure details

Methyl 3-methyl-1H-pyrazole-4-carboxylate (14.4 g) synthesized in Example 1, (3) was dissolved in dimethylacetamide (200 mL), phenylboronic acid (25.0 g), copper acetate (36.4 g) and pyridine (32 mL) were added, and the mixture was stirred at room temperature overnight. The reaction mixture was filtered through celite, 1N hydrochloric acid (100 mL) was added to the filtrate, and the mixture was extracted with diethyl ether. The extract was washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:1, volume ratio) to give the title object compound (11.4 g, 53%) as a pale-yellow solid.
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
36.4 g
Type
catalyst
Reaction Step Two
Yield
53%

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